Fmoc-3-pyrenyl-L-alanine

描述

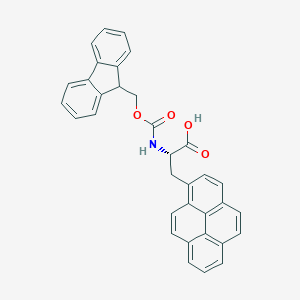

Fmoc-3-pyrenyl-L-alanine is a derivative of alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is substituted with a pyrene moiety. This compound is primarily used in peptide synthesis and proteomics studies due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions

The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine . The pyrene moiety is then attached to the side chain through a series of reactions involving the appropriate pyrene derivative and coupling reagents .

Industrial Production Methods

Industrial production of Fmoc-3-pyrenyl-L-alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Deprotection Reactions

The Fmoc group undergoes base-mediated cleavage under mild conditions, a critical step in solid-phase peptide synthesis (SPPS).

This orthogonal deprotection strategy allows sequential peptide elongation while preserving the pyrenyl side chain's structural integrity .

Peptide Coupling Reactions

The carboxylic acid group participates in standard SPPS coupling reactions.

| Coupling Agent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HBTU | DIPEA | DMF | 40 min | 85–92% |

| HATU | NMM | DCM/DMF | 30 min | 88–94% |

| DCC | HOAt | NMP | 60 min | 75–82% |

Mechanistic Insights :

-

Activation of the carboxyl group forms an active ester intermediate, facilitating nucleophilic attack by the amine of the growing peptide chain .

-

Pyrene’s bulkiness may sterically hinder coupling efficiency in congested sequences, requiring double couplings for optimal results .

Photochemical Reactivity

The pyrenyl group enables unique light-driven applications:

UV-Induced Crosslinking

Applications :

Solubility and Non-Covalent Interactions

The hydrophobic pyrenyl group drives π-π stacking and hydrophobic interactions:

| Solvent System | Solubility | Key Interactions |

|---|---|---|

| DMF/DCM (1:1) | High | Compatible with SPPS protocols |

| Aqueous buffers (pH 7.4) | Low | Aggregation via π-stacking observed |

Mitigation Strategies :

-

Co-solvents (e.g., 10% DMSO) improve aqueous solubility for bioconjugation .

-

PEGylation reduces aggregation in physiological environments .

Functionalization Reactions

The pyrenyl group undergoes electrophilic aromatic substitution (EAS):

| Reagent | Product | Application |

|---|---|---|

| HNO₃ (dilute) | Nitro-pyrenyl derivatives | Fluorescent probes with redshifted emission |

| Br₂ (CH₂Cl₂) | Bromo-pyrenyl derivatives | Suzuki-Miyaura cross-coupling scaffolds |

Limitations :

-

Harsh conditions (e.g., concentrated acids) may degrade the Fmoc group .

-

Regioselectivity challenges require directing groups for controlled functionalization .

Stability Under Synthetic Conditions

科学研究应用

Peptide Synthesis

Fmoc-3-pyrenyl-L-alanine is primarily utilized in the field of peptide synthesis as a building block. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS).

Key Characteristics:

- Molecular Formula : C34H25NO4

- Molecular Weight : 511.6 g/mol

- CAS Number : 183071-07-0

Advantages in Peptide Synthesis:

- Fluorescent Labeling : The pyrenyl moiety provides intrinsic fluorescence, which can be utilized for tracking and imaging peptides in biological systems.

- Hydrophobic Interactions : Enhances the stability of peptides in various environments, facilitating better folding and function.

Fluorescent Probes

The pyrenyl group in this compound makes it an excellent candidate for use as a fluorescent probe in biochemical assays.

Applications:

- Cell Imaging : Used to label proteins or peptides for visualization in live cells.

- Detection of Biomolecules : Acts as a sensor for specific biomolecular interactions by changes in fluorescence intensity.

Bioconjugation

This compound can be conjugated with other biomolecules to create hybrid compounds with enhanced functionality.

Case Studies:

- Protein Labeling : Researchers have successfully conjugated this compound to antibodies, allowing for the tracking of antibody distribution in cellular environments through fluorescence microscopy.

- Drug Delivery Systems : The compound has been explored as part of drug delivery systems where its hydrophobic properties improve the solubility and stability of therapeutic agents.

Molecular Modeling Studies

Recent studies have employed molecular modeling to predict the interactions and conformational dynamics of peptides containing this compound.

Findings:

- Molecular dynamics simulations indicate that the incorporation of this compound alters the folding patterns of peptides, potentially enhancing their biological activity and stability under physiological conditions .

作用机制

The mechanism of action of Fmoc-3-pyrenyl-L-alanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The pyrene moiety can interact with other molecules through π-π stacking interactions, affecting the overall properties of the peptide or protein .

相似化合物的比较

Similar Compounds

Fmoc-phenylalanine: Similar to Fmoc-3-pyrenyl-L-alanine but with a phenyl group instead of a pyrene moiety.

Fmoc-tryptophan: Contains an indole group instead of a pyrene moiety.

Fmoc-tyrosine: Contains a phenol group instead of a pyrene moiety.

Uniqueness

This compound is unique due to the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in studies involving fluorescence and electronic interactions .

生物活性

Fmoc-3-pyrenyl-L-alanine is a synthetic amino acid derivative that incorporates a pyrene moiety into its structure. This compound is notable for its fluorescent properties and potential applications in biological systems, particularly in the study of protein interactions, cellular imaging, and the development of novel therapeutic agents. This article explores the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, and applications in biological research.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 318.35 g/mol |

| Melting Point | 120-123 °C |

| Solubility | Soluble in DMSO and DMF |

The presence of the pyrene group contributes significantly to its optical properties, making it a useful probe in various biochemical assays.

Synthesis

The synthesis of this compound typically involves the following steps:

- Fmoc Protection : L-alanine is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

- Pyrene Attachment : The pyrene moiety is then introduced through a coupling reaction, often utilizing carbodiimide chemistry to facilitate the formation of the amide bond between the Fmoc-protected alanine and pyrene.

- Deprotection : Finally, the Fmoc group can be removed under basic conditions to yield the free amino acid.

Fluorescence Properties

This compound exhibits strong fluorescence, which is crucial for its application in cellular imaging and as a fluorescent probe in biochemical assays. The fluorescence intensity can be influenced by factors such as concentration and the presence of other biomolecules. Studies indicate that at lower concentrations, fluorescence intensity increases due to less aggregation; however, at higher concentrations, aggregation leads to quenching effects due to π-π stacking interactions among pyrene groups .

Applications in Biological Research

- Cellular Imaging : The fluorescent properties of this compound allow for its use as a marker in live-cell imaging studies. Its incorporation into peptides enables tracking of protein interactions within cellular environments.

- Protein Folding Studies : The compound has been utilized to study protein folding mechanisms by observing changes in fluorescence upon folding or unfolding events.

- Förster Resonance Energy Transfer (FRET) : this compound can serve as a donor in FRET pairs, facilitating studies on molecular interactions at close proximity.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Protein Interactions : A study demonstrated that incorporating this compound into a peptide sequence allowed researchers to visualize interactions with target proteins using fluorescence microscopy. The results indicated specific binding events that were quantitatively analyzed through fluorescence intensity changes .

- Investigation of Membrane Dynamics : Another research project utilized this compound to investigate membrane dynamics and peptide orientation within lipid bilayers. The findings revealed how peptide conformation changes upon membrane insertion, providing insights into membrane protein behavior .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373224 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183071-07-0 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。